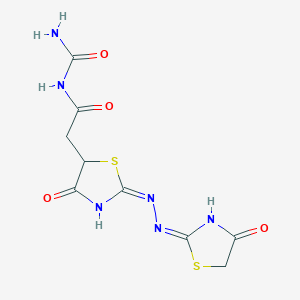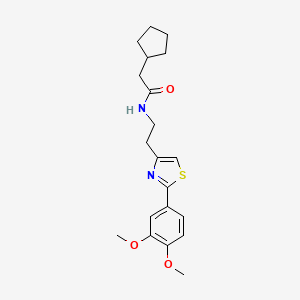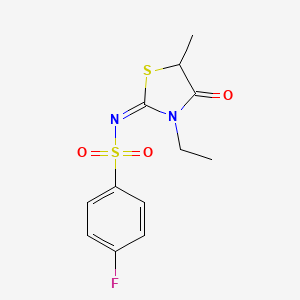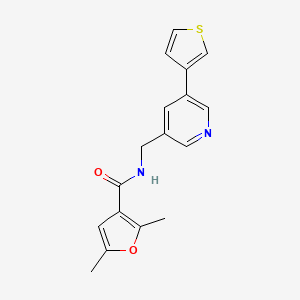
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,3,4-thiadiazol-2-amine core with a 2,5-difluorophenyl group attached at the 5-position of the thiadiazole ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Thiadiazoles can participate in various chemical reactions, particularly at the nitrogen and sulfur sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature with a relatively high melting point .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of thiadiazole derivatives involves their efficacy as corrosion inhibitors for metals. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of several thiadiazole derivatives on iron. The study emphasized the importance of understanding the interactions between the metal surface and these molecules for developing effective corrosion inhibitors, highlighting the derivatives' potential in protecting metals from corrosion in industrial applications (Kaya et al., 2016).
Antiviral Activity
Another significant area of application is in the development of antiviral agents. Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity, particularly against the tobacco mosaic virus. This research underscores the potential of thiadiazole derivatives in contributing to the development of new antiviral compounds that could be pivotal in managing viral infections (Chen et al., 2010).
Structural and Electronic Properties
Investigating the structural and electronic properties of thiadiazole derivatives is essential for understanding their chemical behavior and potential applications. Kerru et al. (2019) reported on the crystal and molecular structure of a specific thiadiazole compound, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. The study provided insights into the bond lengths, angles, torsion angles, and electronic properties, which are crucial for designing compounds with specific characteristics and applications (Kerru et al., 2019).
Synthesis and Characterization
The synthesis and characterization of thiadiazole derivatives form the basis for exploring their applications in various fields. For instance, Ling (2007) described the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine through a series of reactions, providing a foundational approach for the creation and study of thiadiazole-based compounds (Ling, 2007).
Insecticidal Activity
Thiadiazole derivatives also exhibit potential in pest management. Ismail et al. (2021) synthesized new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their insecticidal activity against the cotton leafworm. The study highlights the potential of these compounds in developing effective insecticidal agents, contributing to agricultural pest control (Ismail et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASZNIXHBATJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)
![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)
![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)

